1-(dimethylamino)-2,6,6-trimethyl-3-(2,2,2-trichloroethyl)-1,5,6,7-tetrahydro-4H-indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(DIMETHYLAMINO)-2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE is a complex organic compound with a unique structure that includes a dimethylamino group, a trichloroethyl group, and a tetrahydroindolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(DIMETHYLAMINO)-2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE involves multiple steps. One common method includes the reaction of 2,2,2-trichloroethyl chloroformate with dimethylamine to form an intermediate, which is then cyclized to produce the final compound . The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
1-(DIMETHYLAMINO)-2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trichloroethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like potassium carbonate. The reactions are typically carried out under controlled temperatures and in solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(DIMETHYLAMINO)-2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(DIMETHYLAMINO)-2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, while the trichloroethyl group can undergo metabolic transformations. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroethanol: Similar in structure due to the trichloroethyl group, but differs in its biological activity and applications.
Dimethylaminoethanol: Shares the dimethylamino group but has different chemical properties and uses.
Tetrahydroindolone Derivatives: Compounds with similar core structures but varying substituents, leading to different chemical and biological properties.
Uniqueness
1-(DIMETHYLAMINO)-2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C15H21Cl3N2O |
---|---|
Molecular Weight |
351.7 g/mol |
IUPAC Name |
1-(dimethylamino)-2,6,6-trimethyl-3-(2,2,2-trichloroethyl)-5,7-dihydroindol-4-one |
InChI |
InChI=1S/C15H21Cl3N2O/c1-9-10(6-15(16,17)18)13-11(20(9)19(4)5)7-14(2,3)8-12(13)21/h6-8H2,1-5H3 |
InChI Key |
AHWSAEKQHLBDRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1N(C)C)CC(CC2=O)(C)C)CC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.